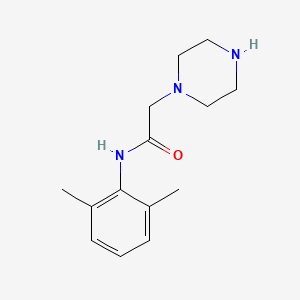

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Vue d'ensemble

Description

CVT-2738 est un métabolite actif de l'agent anti-angineux ranolazine. Il est formé à partir de la ranolazine par l'isoforme du cytochrome P450 CYP3A. CVT-2738 a montré un potentiel significatif dans l'inhibition des augmentations de la hauteur de l'onde T et de l'intervalle RR dans un modèle murin d'ischémie myocardique induite par l'isoprénaline .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : CVT-2738 est synthétisé à partir de la ranolazine par l'action de l'isoforme du cytochrome P450 CYP3A. Le processus implique la N-déalkylation du cycle pipéridine, la O-déméthylation, la O-déarylation de la fraction méthoxyphénoxy et la conjugaison avec le glucuronide . La synthèse des métabolites de la ranolazine, y compris CVT-2738, a été documentée dans diverses études .

Méthodes de production industrielle : La production industrielle de CVT-2738 implique l'utilisation de techniques de synthèse chimique à grande échelle. Le processus comprend généralement l'utilisation de la chromatographie liquide haute performance (HPLC) pour déterminer les concentrations de ranolazine et de ses métabolites . Le processus de production est optimisé pour garantir un rendement et une pureté élevés du composé.

Analyse Des Réactions Chimiques

Types de réactions : CVT-2738 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa formation et à son activité.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de CVT-2738 comprennent l'isoforme du cytochrome P450 CYP3A, qui facilite les réactions de N-déalkylation et de O-déméthylation. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir une activité enzymatique optimale .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant CVT-2738 comprennent d'autres métabolites de la ranolazine, tels que CVT-2512, CVT-2513, CVT-2514 et CVT-4786 . Ces métabolites présentent des degrés d'activité et de puissance variables dans l'inhibition de l'ischémie myocardique.

Applications de la recherche scientifique

CVT-2738 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé de référence pour l'étude du métabolisme de la ranolazine. En biologie, il est utilisé pour étudier les effets de la ranolazine et de ses métabolites sur l'ischémie myocardique. En médecine, CVT-2738 est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'ischémie myocardique et d'autres affections cardiovasculaires .

Mécanisme d'action

Le mécanisme d'action de CVT-2738 implique l'inhibition de l'entrée du sodium dans les cellules myocardiques par les canaux lNa. Cet effet contribue à maintenir l'homéostasie du sodium et du calcium, empêchant la dysfonction diastolique induite par l'ischémie . En réduisant la surcharge en calcium, CVT-2738 diminue la tension diastolique ventriculaire gauche et la consommation d'oxygène, exerçant ainsi ses effets anti-ischémie myocardique .

Applications De Recherche Scientifique

Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

The synthesis of this compound typically involves the reaction of piperazine with N-haloacetyl-2,6-xylidine. Various methods have been documented to optimize this process:

- Method Overview : The reaction is conducted in an aqueous solvent with hydrochloric acid to facilitate the formation of the desired compound. The typical molar ratios and conditions are optimized for industrial scalability and purity .

Pharmaceutical Applications

This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds:

- Substance-P Antagonists : It is utilized in preparing derivatives that act as antagonists for substance-P, a neuropeptide involved in pain perception and inflammation. This application is significant for developing analgesics and anti-inflammatory drugs .

- Lidocaine Derivatives : The compound is also related to lidocaine derivatives, which are widely used as local anesthetics. Its structural similarities allow it to be a precursor in synthesizing compounds with similar pharmacological effects .

Research Findings and Case Studies

Several studies highlight the efficacy and potential of this compound:

- Analytical Techniques : Research employing techniques such as NMR spectroscopy has characterized this compound extensively, confirming its structure and purity levels essential for pharmaceutical applications .

- Industrial Production : A significant focus has been on optimizing production methods to enhance yield and reduce costs. For instance, a study demonstrated a practical synthesis pathway that transitioned from bench-scale synthesis to pilot production, indicating its viability for large-scale manufacturing .

Mécanisme D'action

The mechanism of action of CVT-2738 involves the inhibition of sodium entry into myocardial cells through lNa channels. This effect helps to maintain sodium and calcium homeostasis, preventing ischemia-induced diastolic dysfunction . By reducing calcium overload, CVT-2738 decreases left ventricular diastolic tension and oxygen consumption, thereby exerting its anti-myocardial ischemia effects .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à CVT-2738 comprennent d'autres métabolites de la ranolazine, tels que CVT-2512, CVT-2513, CVT-2514 et CVT-4786 . Ces composés partagent des voies métaboliques et des mécanismes d'action similaires.

Unicité : CVT-2738 est unique par sa puissance et son efficacité dans l'inhibition de l'ischémie myocardique par rapport aux autres métabolites de la ranolazine. Il a montré la meilleure puissance parmi les métabolites testés dans diverses études, bien qu'il soit toujours moins puissant que la ranolazine elle-même .

Activité Biologique

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in pharmacology, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 246.35 g/mol

This compound exhibits properties that make it suitable for various biological applications, particularly in neurology and immunology.

The biological activity of this compound is mediated through several pathways:

- Neuronal Signaling : Research indicates that this compound may act as a modulator of neuronal signaling pathways, particularly through interactions with GABA receptors and other ion channels .

- Anti-inflammatory Effects : It has been suggested that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

- TRPC6 Modulation : Studies have shown that piperazine derivatives can activate TRPC6 channels, which are implicated in various neurological disorders. This activation may contribute to neuroprotective effects by enhancing synaptic function and reducing neuroinflammation .

1. Neurological Disorders

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). The modulation of TRPC6 channels may help in restoring cognitive functions and synaptic integrity in AD models .

2. Pain Management

As a derivative of lidocaine, this compound may possess analgesic properties. Its mechanism could involve the blockade of sodium channels, similar to other local anesthetics .

3. Anticancer Activity

Emerging studies suggest that acetamide derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Research Findings

A summary of key studies related to the biological activity of this compound is presented in Table 1.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Alzheimer's Disease Model : In a study involving transgenic mice models (5×FAD), treatment with this compound led to improved cognitive performance and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent for AD .

- Pain Management Trials : Clinical trials assessing the efficacy of piperazine derivatives have shown promising results in managing neuropathic pain, with significant reductions in pain scores reported among participants .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKRFQIWDJSYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967408 | |

| Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5294-61-1 | |

| Record name | 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5294-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CVT-2738 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005294611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CVT-2738 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYS3I6283H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.